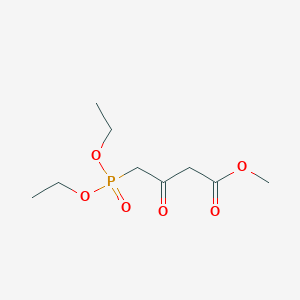![molecular formula C20H29NS B14325394 1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 104569-84-8](/img/structure/B14325394.png)
1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in certain plants
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
A novel method for the industrial production of isothiocyanates involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, low cost, safety, and high yield .
Chemical Reactions Analysis
1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene undergoes various chemical reactions:
Substitution Reactions: This compound can undergo electrophilic substitution reactions, where the isothiocyanate group can be replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Scientific Research Applications
1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chemoselective electrophile in bioconjugate chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Attack: The isothiocyanate group acts as an electrophile, reacting with nucleophilic sites on biomolecules.
Molecular Targets: Targets include proteins, DNA, and other cellular components, leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene can be compared with other isothiocyanates:
1-Isothiocyanato-4-methylbenzene: Similar in structure but lacks the cyclohexyl and pentyl groups, leading to different chemical and biological properties.
Phenyl Isothiocyanate: A simpler isothiocyanate with different reactivity and applications.
4-Methylphenyl Isothiocyanate: Another similar compound with variations in its chemical behavior and uses.
Properties
CAS No. |
104569-84-8 |
|---|---|
Molecular Formula |
C20H29NS |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene |
InChI |
InChI=1S/C20H29NS/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(15-13-19)21-16-22/h12-15,17-18H,2-11H2,1H3 |
InChI Key |
SCRCEXPGZBAPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
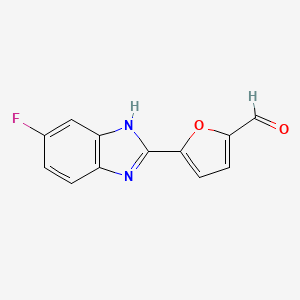

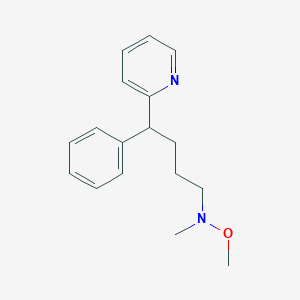
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
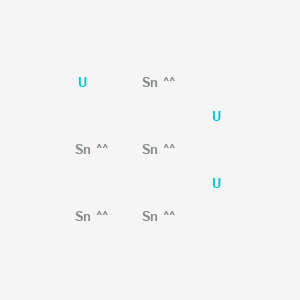
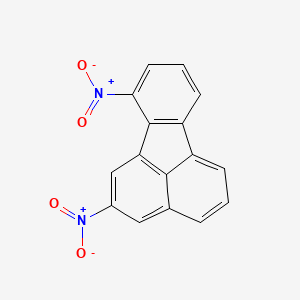
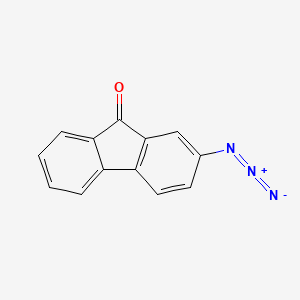
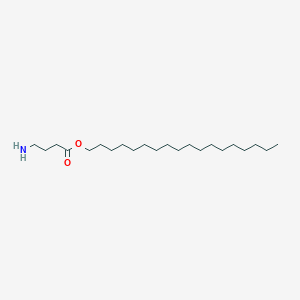
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)
